Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)furanylidene)acetate
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Overview
Description
Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a chloro substituent, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)furanylidene)acetate typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)furanylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)furanylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)furanylidene)acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and chlorinated aromatic compounds, such as:
- 4-Chloro-3-methylphenol
- 4-Chloro-2-methylphenol
- 4-Chloro-3,5-dimethylphenol
Uniqueness
Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)furanylidene)acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
139266-41-4 |
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Molecular Formula |
C14H11ClO4 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
methyl (2E)-2-[4-chloro-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H11ClO4/c1-8-3-5-9(6-4-8)14-12(15)13(17)10(19-14)7-11(16)18-2/h3-7H,1-2H3/b10-7+ |
InChI Key |
IDLLDXHXWHEWIC-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C(=O)OC)/O2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OC)O2)Cl |
Origin of Product |
United States |
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